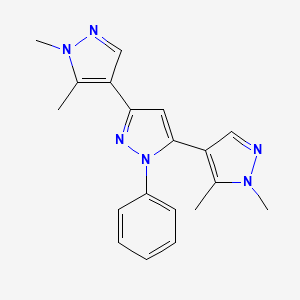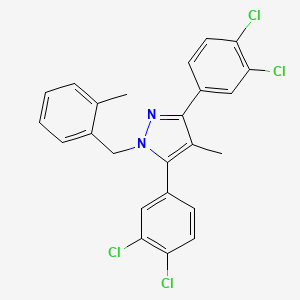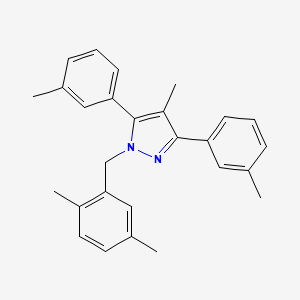
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole is a heterocyclic compound that features a unique structure with three pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3,5-diketone with 1,5-dimethylpyrazole in the presence of a base such as sodium ethoxide. The reaction is carried out in an inert atmosphere, typically under nitrogen, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring or the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s pyrazole rings can participate in hydrogen bonding and π-π interactions, facilitating its binding to target proteins. Additionally, its phenyl ring can enhance its lipophilicity, aiding in membrane permeability and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Known for its energetic properties and thermal stability.
3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Noted for its high nitrogen content and potential as an energetic material.
Uniqueness
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole is unique due to its combination of three pyrazole rings and a phenyl ring, which imparts distinct electronic and steric properties
Properties
CAS No. |
1006356-50-8 |
|---|---|
Molecular Formula |
C19H20N6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3,5-bis(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazole |
InChI |
InChI=1S/C19H20N6/c1-13-16(11-20-23(13)3)18-10-19(17-12-21-24(4)14(17)2)25(22-18)15-8-6-5-7-9-15/h5-12H,1-4H3 |
InChI Key |
JYEFVOXYUQEXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2C3=CC=CC=C3)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloropyridin-3-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919162.png)
![4-{[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10919169.png)
![N-(2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}ethyl)-5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10919171.png)
![3-(3-methoxyphenyl)-6-methyl-N-[3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919184.png)
![methyl 3-{[3,5-bis(3,4-dichlorophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10919187.png)
![3-[(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10919192.png)
![N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10919195.png)
![(2Z)-2-{[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B10919206.png)


![4-[5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10919214.png)
![4-(1-methyl-1H-pyrazol-3-yl)pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B10919217.png)
![1-[1-(ethoxymethyl)-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)thiourea](/img/structure/B10919229.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(2-chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10919234.png)
